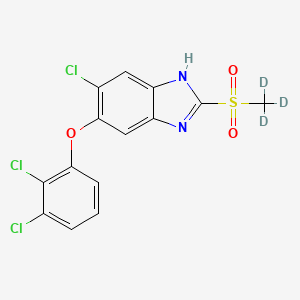

Triclabendazole sulfone-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9Cl3N2O3S |

|---|---|

Molecular Weight |

394.7 g/mol |

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfonyl)-1H-benzimidazole |

InChI |

InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 |

InChI Key |

ZEIHWBIRYIXBSV-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated Triclabendazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for producing deuterated triclabendazole (B1681386) sulfone. Given the absence of a direct, published synthesis for this specific isotopically labeled compound, this document outlines a rational, multi-step approach based on established chemical transformations of triclabendazole and related benzimidazole (B57391) derivatives. The proposed synthesis is designed to be adaptable for researchers in drug metabolism, pharmacokinetics, and analytical standard development.

Triclabendazole is a potent anthelmintic agent effective against liver flukes. In vivo, it is rapidly metabolized to its active sulfoxide (B87167) and subsequently to the less active sulfone metabolite.[1][2] The use of deuterated analogs, such as deuterated triclabendazole sulfone, is invaluable for metabolic studies, serving as internal standards for mass spectrometry-based quantification and helping to elucidate metabolic pathways without the interference of naturally occurring isotopes.

The proposed synthetic route involves three primary stages:

-

Synthesis of the Benzimidazole-2-thione Precursor : Formation of the core heterocyclic structure, 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazole-2(3H)-thione.

-

Deuterated Methylation : Introduction of a deuterated methyl group (e.g., -CD₃) onto the sulfur atom of the thione precursor to yield deuterated triclabendazole.

-

Oxidation to the Sulfone : Oxidation of the deuterated triclabendazole's methylthio group to the corresponding methylsulfonyl group.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the proposed synthetic steps. It should be noted that while data for the synthesis of non-deuterated triclabendazole is available, the yields and specific properties for the deuterated analogs and the final oxidation step are projected based on analogous reactions.

Table 1: Reactants and Stoichiometry for Deuterated Triclabendazole Synthesis

| Step | Starting Material | Reagent | Molar Ratio (Precursor:Reagent) | Solvent System |

| 1 | 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine (B148231) | Carbon disulfide (CS₂) | 1 : 1.2 (approx.) | Ethanol (B145695) / Base |

| 2 | 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazole-2(3H)-thione | Deuterated Methyl Iodide (CD₃I) | 1 : 1 | Ethanol / Water / KOH |

| 3 | Triclabendazole-d₃ | meta-Chloroperoxybenzoic acid (m-CPBA) | 1 : 2.2 (approx.) | Dichloromethane (B109758) |

Table 2: Physical Properties and Expected Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Projected Yield (%) |

| 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazole-2(3H)-thione | C₁₃H₇Cl₃N₂OS | 345.63 | Solid | >250 | 90-95 |

| Triclabendazole-d₃ | C₁₄H₆D₃Cl₃N₂OS | 362.70 | Solid | 175-176 (non-d) | 80-85 |

| Triclabendazole Sulfone-d₃ | C₁₄H₆D₃Cl₃N₂O₂S | 394.70 | Solid | N/A | 70-80 |

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Step 1: Synthesis of 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazole-2(3H)-thione

This procedure is adapted from the general synthesis of benzimidazole-2-thiones from o-phenylenediamines.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine (1.0 eq) in ethanol.

-

Reagent Addition : Add potassium hydroxide (B78521) (1.2 eq) to the solution and stir until it dissolves. Subsequently, add carbon disulfide (1.2 eq) dropwise at room temperature.

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation : After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. Acidify the mixture with acetic acid until a precipitate forms.

-

Purification : Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the target thione. The product is typically of high purity but can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Synthesis of Deuterated Triclabendazole (5-chloro-6-(2,3-dichlorophenoxy)-2-(methyl-d₃-thio)-1H-benzimidazole)

This protocol details the S-methylation of the thione precursor using a deuterated reagent.

-

Reaction Setup : Suspend the 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazole-2(3H)-thione (1.0 eq) in a 2:1 mixture of ethanol and water in a round-bottom flask.

-

Base Addition : Add potassium hydroxide (1.1 eq) and stir until the solid dissolves, forming the potassium salt of the thione.

-

Deuterated Methylation : Cool the solution to 10-15°C in an ice bath. Add deuterated methyl iodide (CD₃I) (1.0 eq) dropwise over 30 minutes.[3]

-

Reaction : Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Isolation : Upon completion, a precipitate of deuterated triclabendazole will form. Collect the solid by filtration.

-

Purification : Wash the collected solid with cold methanol (B129727) and dry under vacuum.[4] For higher purity, the crude product can be recrystallized from toluene (B28343) and isopropanol.[4][5]

Step 3: Synthesis of Deuterated Triclabendazole Sulfone

This procedure uses a strong oxidizing agent to convert the methylthio group to a methylsulfonyl group. Studies have shown that strong oxidants like m-CPBA are required for the S-oxidation of triclabendazole, as it is resistant to milder reagents.

-

Reaction Setup : Dissolve the deuterated triclabendazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform (B151607) in a round-bottom flask.

-

Oxidant Addition : Cool the solution to 0-5°C using an ice bath. Add m-CPBA (approximately 2.2 eq to ensure full oxidation to the sulfone) portion-wise, maintaining the temperature below 10°C.

-

Reaction : Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or HPLC to observe the disappearance of the starting material and the intermediate sulfoxide, and the formation of the sulfone.

-

Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with sodium bicarbonate solution and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure deuterated triclabendazole sulfone.

Visualizations

Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis of deuterated triclabendazole sulfone.

Caption: Proposed synthetic route for deuterated triclabendazole sulfone.

Experimental Workflow

This diagram outlines the general workflow for the synthesis, from starting materials to the purified final product.

Caption: General laboratory workflow for the synthesis and purification.

References

An In-Depth Technical Guide to the Isotopic Labeling of Triclabendazole Metabolites

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of triclabendazole (B1681386) (TCBZ) for the study of its metabolic fate. Triclabendazole is a potent flukicidal agent from the benzimidazole (B57391) class, widely used in veterinary medicine. Understanding its metabolism is crucial for optimizing its efficacy and safety. Isotopic labeling is a powerful technique that enables the tracing and quantification of drug metabolites in complex biological matrices. This document details the metabolic pathways of TCBZ, experimental protocols for in vitro and in vivo studies using isotopically labeled TCBZ, and methods for the analysis of its metabolites.

Metabolic Pathways of Triclabendazole

Triclabendazole undergoes extensive metabolism in the host animal, primarily in the liver. The metabolic transformations are key to both its flukicidal activity and its eventual clearance from the body. The primary metabolic pathway involves the oxidation of the sulfur atom in the thiomethyl group, leading to the formation of sulfoxide (B87167) and sulfone metabolites. Hydroxylation of the dichlorophenoxy ring also occurs.

The key metabolites of triclabendazole are:

-

Triclabendazole Sulfoxide (TCBZ-SO): This is the primary and most active metabolite, exhibiting potent flukicidal activity.[1][2] The conversion of TCBZ to TCBZ-SO is rapid and is mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems.[1] In vitro studies with sheep liver microsomes have shown that FMO is the main enzymatic pathway involved in this sulfoxidation.[1]

-

Triclabendazole Sulfone (TCBZ-SO2): TCBZ-SO is further oxidized to the sulfone metabolite, TCBZ-SO2.[1] This metabolite also possesses anthelmintic properties.[3] Both CYP and FMO systems are involved in the formation of TCBZ-SO2 from TCBZ-SO.[1]

-

Hydroxy Derivatives: Hydroxylated metabolites, such as hydroxy-TCBZ, hydroxy-TCBZ-SO, and hydroxy-TCBZ-SO2, are also formed.[4][5] These metabolites are typically more polar and are readily conjugated for excretion, primarily in the bile.[2]

The following diagram illustrates the primary metabolic pathway of triclabendazole.

Caption: Primary metabolic pathways of Triclabendazole (TCBZ).

Isotopic Labeling of Triclabendazole

For metabolic studies, triclabendazole is often labeled with a stable isotope (e.g., ¹³C, ¹⁵N) or a radioisotope (e.g., ¹⁴C, ³H). Carbon-14 (¹⁴C) is commonly used for its long half-life and ease of detection. The synthesis of [¹⁴C]-triclabendazole would typically involve incorporating a ¹⁴C-labeled precursor at a late stage of the synthesis to maximize radiochemical yield.

Postulated Synthesis Protocol for [¹⁴C]-Triclabendazole

Step 1: Synthesis of 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazole-2-thiol This intermediate is synthesized from 4-chloro-5-(2,3-dichlorophenoxy)-1,2-diaminobenzene by reaction with carbon disulfide.

Step 2: S-methylation with a [¹⁴C]-labeled methylating agent The thiol intermediate is then S-methylated using a stoichiometric amount of a high specific activity [¹⁴C]-labeled methylating agent, such as [¹⁴C]-methyl iodide, in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) in a suitable solvent (e.g., ethanol (B145695) or acetone).

The following diagram outlines a general experimental workflow for such a synthesis.

Caption: General workflow for the synthesis of [¹⁴C]-Triclabendazole.

Experimental Protocols for Metabolite Studies

In Vitro Metabolism using Liver Microsomes

In vitro studies using liver microsomes are essential for elucidating the metabolic pathways and identifying the enzymes involved in drug metabolism.

Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Liver microsomes (e.g., from sheep, cattle, or human) at a final protein concentration of 0.5-1.0 mg/mL.

-

[¹⁴C]-Triclabendazole (or unlabeled TCBZ) dissolved in a suitable solvent (e.g., methanol (B129727), DMSO) at the desired final concentration (e.g., 10-50 µM).

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding an NADPH-generating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

For control incubations (to assess non-enzymatic degradation), add buffer instead of the NADPH-generating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding a quenching solvent, such as ice-cold acetonitrile (B52724) or methanol (typically 2 volumes).

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence of TCBZ and its metabolites using HPLC with radiometric detection or LC-MS/MS.

-

In Vivo Metabolism Studies in Animal Models

In vivo studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug under physiological conditions.

Protocol:

-

Animal Model:

-

Select the appropriate animal model (e.g., sheep, cattle, rats) and acclimatize them to the experimental conditions.

-

-

Dose Administration:

-

Administer a single oral or intravenous dose of [¹⁴C]-Triclabendazole at a specified dosage (e.g., 10 mg/kg body weight for sheep).[4]

-

-

Sample Collection:

-

Collect biological samples at various time points post-administration:

-

Blood: Collect blood samples (e.g., via jugular venipuncture) into heparinized tubes. Separate plasma by centrifugation.

-

Bile: If the animal is cannulated, collect bile samples.

-

Urine and Feces: Collect urine and feces using metabolism cages.

-

Tissues: At the end of the study, euthanize the animals and collect tissue samples (e.g., liver, kidney, muscle, fat).

-

-

-

Sample Processing:

-

Plasma: Mix plasma samples with a protein precipitation solvent (e.g., acetonitrile) and centrifuge.

-

Bile and Urine: Can often be directly analyzed after appropriate dilution.

-

Feces and Tissues: Homogenize the samples in a suitable buffer or solvent. Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug and its metabolites.

-

-

Analysis:

-

Quantify the total radioactivity in each sample using liquid scintillation counting (LSC).

-

Profile the metabolites in the extracts using HPLC with radiometric detection or LC-MS/MS.

-

Analytical Methods for Metabolite Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the separation and quantification of triclabendazole and its metabolites.

HPLC Method

-

Column: A reversed-phase C18 column is typically used.[6]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is common.[6]

-

Detection:

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of authentic standards.

LC-MS/MS Method

LC-MS/MS provides high sensitivity and selectivity for the analysis of metabolites in complex biological matrices.

-

Chromatography: Similar to HPLC, a reversed-phase C18 column with a gradient elution of acetonitrile and water (often with formic acid) is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for TCBZ and each of its metabolites.

-

Quantification: An isotopically labeled internal standard (e.g., deuterated TCBZ) is often used to improve the accuracy and precision of quantification.

The following diagram depicts a typical analytical workflow for triclabendazole metabolite analysis.

Caption: General analytical workflow for TCBZ metabolite quantification.

Quantitative Data Summary

The following tables summarize quantitative data on triclabendazole metabolites from various studies.

Table 1: In Vitro Metabolism of Triclabendazole in Sheep Liver Microsomes

| Parameter | TCBZ → TCBZ-SO | TCBZ-SO → TCBZ-SO2 | Reference |

| Maximal Rate (nmol/min/mg protein) | 0.85 ± 0.18 | 0.16 ± 0.06 | [] |

Table 2: Peak Plasma Concentrations of Triclabendazole Metabolites in Sheep after a Single Oral Dose (10 mg/kg)

| Metabolite | Peak Plasma Concentration (µg/mL) | Time to Peak (hours) | Reference |

| TCBZ-SO | 10.8 | 24 | [4] |

| TCBZ-SO2 | 12.6 | 24 | [4] |

Table 3: Peak Concentrations of Triclabendazole and its Metabolites in Different Matrices in Sheep after a Single Oral Dose (10 mg/kg)

| Analyte | Peak Concentration in Adult Flukes (µg/g) | Peak Concentration in Bile (µg/mL) | Peak Concentration in Liver Tissue (µg/g) | Reference |

| TCBZ | 0.14 | >10 | Main compound detected | [4] |

| TCBZ-SO | 6.35 | Detected | Detected | [4] |

| TCBZ-SO2 | 13.9 | Detected | Detected | [4] |

| Hydroxy-TCBZ | Not detected | 10.1 | Detected | [4] |

Conclusion

The use of isotopically labeled triclabendazole is an indispensable tool for the detailed investigation of its metabolic fate. This guide has provided an overview of the metabolic pathways, detailed experimental protocols for in vitro and in vivo studies, and analytical methodologies for the quantification of TCBZ and its key metabolites. The presented data and workflows offer a solid foundation for researchers and drug development professionals working on benzimidazole anthelmintics and related compounds. A thorough understanding of the metabolism of triclabendazole through such studies is critical for ensuring its continued efficacy and safety in the treatment of fascioliasis.

References

- 1. CN114380750A - Synthesis method of deuterated albendazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103242238A - Preparation method of fenbendazole - Google Patents [patents.google.com]

- 4. Albendazole synthesis - chemicalbook [chemicalbook.com]

- 5. Isotope-labeled differential profiling of metabolites using N-benzoyloxysuccinimide derivatization coupled to liquid chromatography/high-resolution tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Triclabendazole Sulfone-d3: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of Triclabendazole (B1681386) sulfone-d3. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Compound Properties

Triclabendazole sulfone-d3 is the deuterium-labeled form of Triclabendazole sulfone, a major metabolite of the anthelmintic drug Triclabendazole. The deuterated standard is crucial for use in quantitative analyses, such as mass spectrometry-based methods, to ensure accuracy and precision.

Physicochemical Data

The following tables summarize the key chemical and physical properties of Triclabendazole-d3, its primary metabolites Triclabendazole sulfoxide (B87167) and Triclabendazole sulfone, and the deuterated sulfone metabolite.

| Compound | Triclabendazole-d3 |

| CAS Number | 1353867-93-2[1] |

| Molecular Formula | C₁₄H₆D₃Cl₃N₂OS |

| Molecular Weight | 362.68 g/mol |

| IUPAC Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfanyl)-1H-benzimidazole[1] |

| Compound | Triclabendazole Sulfoxide |

| CAS Number | 100648-13-3 |

| Molecular Formula | C₁₄H₉Cl₃N₂O₂S |

| Molecular Weight | 375.66 g/mol |

| Compound | Triclabendazole Sulfone |

| CAS Number | 106791-37-1[2][3][4] |

| Molecular Formula | C₁₄H₉Cl₃N₂O₃S[2][3] |

| Molecular Weight | 391.66 g/mol |

| IUPAC Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole[2] |

| Compound | This compound |

| CAS Number (Unlabeled) | 106791-37-1[5][6] |

| Molecular Formula | C₁₄H₆D₃Cl₃N₂O₃S[5] |

| Molecular Weight | 394.68 g/mol [5][6] |

| Synonyms | 6-Chloro-5-(2,3-dichlorophenoxy)-2-[(methyl-d3)sulfonyl]-1H-benzimidazole[6] |

Metabolic Pathway of Triclabendazole

Triclabendazole is a prodrug that is rapidly metabolized in the liver to its active sulfoxide and sulfone metabolites.[7] This biotransformation is a critical step for its anthelmintic activity against the liver flukes Fasciola hepatica and Fasciola gigantica.[7]

The metabolic cascade involves two primary oxidative steps:

-

Sulfoxidation : Triclabendazole is first oxidized to triclabendazole sulfoxide. This reaction is primarily catalyzed by the Cytochrome P450 enzyme CYP1A2 (approximately 64%), with minor contributions from CYP2C9, CYP2C19, CYP2D6, CYP3A, and Flavin-containing monooxygenase (FMO).[8][9]

-

Sulfonation : The resulting sulfoxide metabolite is further oxidized to triclabendazole sulfone. This second step is mainly carried out by CYP2C9, with smaller contributions from CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4.[8]

Both the sulfoxide and sulfone metabolites are pharmacologically active and contribute to the overall efficacy of the drug.[7][10]

Caption: Metabolic activation of Triclabendazole to its active sulfoxide and sulfone metabolites.

Experimental Protocols

Accurate quantification of Triclabendazole and its metabolites is essential for pharmacokinetic, residue, and metabolism studies. Below are summaries of established analytical methodologies.

Analysis in Bovine Tissues by LC-MS/MS

This method is designed for the determination of total residual triclabendazole and its principal metabolites (sulfoxide, sulfone, and keto-triclabendazole) in bovine tissues.[11]

Methodology:

-

Sample Digestion: Tissue samples undergo digestion with hot sodium hydroxide (B78521) to release bound residues of the various metabolites.[11]

-

Extraction: The target compounds are extracted from the digestate using ethyl acetate (B1210297).[11]

-

Defatting: A liquid-liquid partitioning step with n-hexane and acetonitrile (B52724) is used for defatting.[11]

-

Oxidation: The extracted analytes are oxidized to a single marker residue, keto-triclabendazole, using hydrogen peroxide in an ethanol (B145695) and acetic acid mixture. The optimal conditions for complete oxidation are incubation at 90°C for 16 hours.[11]

-

Clean-up: The reaction mixture is cleaned up using a strong cation exchange solid-phase extraction (SPE) cartridge (Oasis MCX).[11]

-

Quantification: The final analyte is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

Performance:

Caption: Workflow for the analysis of Triclabendazole residues in bovine tissues via LC-MS/MS.

Analysis in Fasciola hepatica by HPLC

This method allows for the simultaneous quantification of triclabendazole and its sulfoxide, sulfone, and hydroxy-metabolites directly within the liver fluke.[12]

Methodology:

-

Homogenization: Parasite tissue is homogenized.[12]

-

Extraction: Drug extraction is performed using a simple liquid extraction with acetonitrile, which avoids the need for a solid-phase extraction clean-up step.[12]

-

Chromatographic Separation: The analytes are separated on a C18 reversed-phase column (5 µm, 250 mm x 4.6 mm).[12]

-

Mobile Phase: A gradient of acetonitrile and ammonium (B1175870) acetate is used as the mobile phase.[12]

-

Detection: Detection is carried out using UV at 300 nm.[12]

Performance:

-

Linearity Range: 0.272 to 16.331 nmol/100 mg trematode protein[12]

-

Detection Limits: 0.007 to 0.079 nmol/100 mg trematode protein[12]

-

Extraction Efficiency: >71%[12]

This robust method provides a valuable tool for studying the drug's mechanism of action, including its influx, efflux, and metabolism directly within the target parasite.[12]

References

- 1. Triclabendazole-D3 | C14H9Cl3N2OS | CID 71312590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triclabendazole sulfone | C14H9Cl3N2O3S | CID 10340439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triclabendazole Sulfone - CAS - 106791-37-1 | Axios Research [axios-research.com]

- 4. scbt.com [scbt.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anthelmintic Efficacy of Triclabendazole Sulfone: A Technical Overview

Abstract

Triclabendazole (B1681386) (TCBZ) is a potent benzimidazole (B57391) anthelmintic, uniquely effective against both mature and immature stages of the liver fluke, Fasciola hepatica. Its remarkable efficacy is largely attributed to its metabolic activation within the host to triclabendazole sulfoxide (B87167) (TCBZ-SO) and subsequently to triclabendazole sulfone (TCBZ-SO2). This technical guide provides an in-depth analysis of the pivotal role of triclabendazole sulfone in the anthelmintic activity of its parent compound. We will explore its mechanism of action, present key quantitative data from various studies, detail relevant experimental protocols, and visualize the associated biochemical and experimental pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and parasitology.

Introduction

Fascioliasis, caused by the trematode Fasciola hepatica, is a significant veterinary and public health concern, leading to substantial economic losses in livestock production and impacting human populations in endemic areas.[1][2] Triclabendazole has been the cornerstone of treatment and control for decades due to its high efficacy against all parasitic stages.[2][3] The biotransformation of triclabendazole in the host is a critical determinant of its flukicidal properties. This guide focuses on the sulfone metabolite, elucidating its contribution to the overall anthelmintic effect.

Metabolism of Triclabendazole

Following oral administration, triclabendazole undergoes extensive first-pass metabolism in the host's liver. The primary metabolic pathway involves the oxidation of the parent drug to its active sulfoxide metabolite (TCBZ-SO), which is further oxidized to the sulfone metabolite (TCBZ-SO2).[4][5][6]

Mechanism of Anthelmintic Action

The primary mechanism of action of triclabendazole and its metabolites, including the sulfone derivative, is the disruption of microtubule-dependent processes within the parasite.[4][7][8]

Inhibition of Tubulin Polymerization

Triclabendazole sulfone, along with the sulfoxide, binds to the β-tubulin subunit of the parasite's microtubules.[9][10] This binding interferes with the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, maintenance of cell structure, and intracellular transport.[8][11] The disruption of the microtubule cytoskeleton leads to impaired motility, disruption of the tegument (the outer surface of the fluke), and ultimately, parasite death.[5][12][13] In silico molecular docking studies have suggested that triclabendazole sulfone exhibits a high binding affinity for multiple isotypes of F. hepatica β-tubulin.[9][10]

Other Potential Mechanisms

While tubulin inhibition is the most well-documented mechanism, other potential targets have been proposed. These include the inhibition of adenylate cyclase activity, which would have widespread effects on the parasite's metabolism and motility.[1][14]

Quantitative Data

The following tables summarize key quantitative data from various pharmacokinetic and in vitro studies on triclabendazole and its metabolites.

Table 1: Pharmacokinetic Parameters of Triclabendazole and its Metabolites in Humans

| Compound | Cmax (μmol/L) | AUC (μmol∙h/L) | Plasma Elimination Half-life (t1/2) (hours) | Protein Binding (%) |

| Triclabendazole | 1.16 | 5.72 | ~8 | 96.7 |

| Triclabendazole Sulfoxide | 38.6 | 386 | ~14 | 98.4 |

| Triclabendazole Sulfone | 2.29 | 30.5 | ~11 | 98.8 |

| Data compiled from DrugBank Online.[5][6] |

Table 2: In Vitro Inhibitory Activity (IC50) of Triclabendazole and its Metabolites on Human Cytochrome P450 (CYP) Isoforms

| Compound | CYP1A2 (μM) | CYP2C8 (μM) | CYP2C9 (μM) | CYP2C19 (μM) |

| Triclabendazole | 1.07 | 3.31 | 1.17 | 0.25 |

| Triclabendazole Sulfoxide | 4.19 | 8.95 | 1.95 | 0.22 |

| Triclabendazole Sulfone | - | 1.05 | 0.69 | - |

| Data from Obach et al. (2014).[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anthelmintic activity of triclabendazole sulfone.

In Vitro Culture of Adult Fasciola hepatica

This protocol is essential for maintaining the viability of adult flukes outside the host to study the direct effects of anthelmintic compounds.

Objective: To maintain adult F. hepatica in a viable state for in vitro drug sensitivity assays.

Materials:

-

Adult F. hepatica collected from the bile ducts of infected animals (e.g., cattle or sheep)

-

Culture media: RPMI-1640 or DMEM, supplemented with antibiotics (e.g., 1000 IU/mL penicillin, 0.1 mg/mL gentamicin)[4]

-

Sterile petri dishes or multi-well plates

-

Incubator set at 37°C with 5% CO2

Procedure:

-

Aseptically collect adult flukes from the bile ducts of infected livers obtained from a slaughterhouse.

-

Wash the flukes several times with pre-warmed (37°C) sterile culture medium to remove host debris.

-

Place individual or small groups of flukes into petri dishes or wells of a multi-well plate containing a sufficient volume of culture medium (at least 3 mL per fluke).[4]

-

Incubate the flukes at 37°C in a humidified atmosphere with 5% CO2.[16]

-

Observe the viability of the flukes daily by assessing their motility. The medium can be changed every 24-48 hours to maintain optimal conditions.

References

- 1. In vivo and in vitro sensitivity of Fasciola hepatica to triclabendazole combined with artesunate, artemether, or OZ78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved culture ofFasciola hepatica in vitro | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. avensonline.org [avensonline.org]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with Triclabendazole, Triclabendazole Sulphoxide and Triclabendazole Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A scanning electron microscope study on the route of entry of triclabendazole into the liver fluke, Fasciola hepatica | Parasitology | Cambridge Core [cambridge.org]

- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. In vitro co-culture of Fasciola hepatica newly excysted juveniles (NEJs) with 3D HepG2 spheroids permits novel investigation of host–parasite interactions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Triclabendazole to its Sulfone Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole (B1681386) (TCBZ) is a benzimidazole (B57391) anthelmintic agent highly effective against the liver fluke Fasciola hepatica. Its mechanism of action is attributed to its metabolites, primarily triclabendazole sulfoxide (B87167) (TCBZ-SO) and, subsequently, triclabendazole sulfone (TCBZ-SO2). The biotransformation of TCBZ to these active moieties occurs predominantly in the liver. Understanding the in vitro metabolism of TCBZ is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and the development of resistance. This technical guide provides an in-depth overview of the in vitro metabolism of triclabendazole to its sulfone metabolite, detailing the enzymatic pathways, experimental protocols, and quantitative data.

Metabolic Pathway of Triclabendazole

The primary metabolic pathway of triclabendazole involves a two-step oxidation process. Initially, TCBZ is oxidized to its sulfoxide metabolite (TCBZ-SO). This reaction is primarily catalyzed by the Flavin-containing monooxygenase (FMO) system and to a lesser extent by Cytochrome P450 (CYP) enzymes. Subsequently, TCBZ-SO is further oxidized to the sulfone metabolite (TCBZ-SO2), a reaction in which both FMO and CYP systems play a significant role.[1] In humans, in vitro studies have identified CYP1A2 as the principal enzyme responsible for the initial sulfoxidation of triclabendazole, with minor contributions from CYP2C9, CYP2C19, CYP2D6, CYP3A, and FMO. The subsequent conversion of the sulfoxide metabolite to the sulfone is mainly mediated by CYP2C9, with smaller contributions from CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4.

Quantitative Data on In Vitro Metabolism

The following tables summarize the available quantitative data on the in vitro metabolism of triclabendazole.

Table 1: Metabolic Rates of Triclabendazole Sulfoxidation and Sulfonation in Sheep Liver Microsomes

| Reaction | Substrate | Product | Metabolic Rate (nmol/min/mg protein) |

| Sulfoxidation | Triclabendazole | TCBZ-SO | 0.38 ± 0.06 |

| Sulfonation | TCBZ-SO | TCBZ-SO2 | 0.12 ± 0.01 |

Data from in vitro studies using sheep liver microsomes.

Table 2: Inhibition of Triclabendazole Metabolism in Sheep Liver Microsomes

| Metabolic Step | Inhibitor | Target Enzyme System | % Inhibition |

| Sulfoxidation | Methimazole (MTZ) | FMO | 71% |

| Sulfoxidation | Piperonyl Butoxide (PB) | CYP450 | 24% |

| Sulfonation | Methimazole (MTZ) | FMO | 52% |

| Sulfonation | Piperonyl Butoxide (PB) | CYP450 | 55% |

| Sulfonation | Ketoconazole | CYP450 | 66% |

These data highlight the relative contributions of FMO and CYP450 enzyme systems to the two-step oxidation of triclabendazole in sheep liver microsomes.[1]

Table 3: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Triclabendazole and its Metabolites

| Compound | CYP Isoform | IC50 (µM) |

| Triclabendazole | CYP1A2 | 1.07 |

| Triclabendazole | CYP2C8 | 3.31 |

| Triclabendazole | CYP2C9 | 1.17 |

| Triclabendazole | CYP2C19 | 0.25 |

| Triclabendazole | CYP3A4 | 15.11 |

| Triclabendazole Sulfoxide | CYP1A2 | 4.19 |

| Triclabendazole Sulfoxide | CYP2C8 | 8.95 |

| Triclabendazole Sulfoxide | CYP2C9 | 1.95 |

| Triclabendazole Sulfoxide | CYP2C19 | 0.22 |

| Triclabendazole Sulfone | CYP2C8 | 1.05 |

| Triclabendazole Sulfone | CYP2C9 | 0.69 |

IC50 values indicate the concentration of the compound required to inhibit 50% of the specific CYP isoform's activity in vitro.

Experimental Protocols

In Vitro Metabolism of Triclabendazole using Liver Microsomes

This protocol provides a general framework for assessing the metabolism of triclabendazole to its sulfoxide and sulfone metabolites using liver microsomes.

Materials:

-

Triclabendazole

-

Triclabendazole sulfoxide (for sulfonation assays)

-

Liver microsomes (e.g., human, sheep, rat)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Enzyme inhibitors (optional, for reaction phenotyping): Methimazole (FMO inhibitor), Piperonyl Butoxide (general CYP inhibitor), specific CYP inhibitors (e.g., Ketoconazole for CYP3A4)

-

Acetonitrile (for reaction termination and protein precipitation)

-

Internal standard for analytical quantification

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.1-1 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add triclabendazole (or triclabendazole sulfoxide) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration will depend on the experimental goals (e.g., for kinetic studies, a range of concentrations is used).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This will also precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS to quantify the amounts of triclabendazole, triclabendazole sulfoxide, and triclabendazole sulfone.

Analytical Method: HPLC-MS/MS for Quantification

A sensitive and specific LC-MS/MS method is required for the accurate quantification of triclabendazole and its metabolites.

Example Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Triclabendazole: Precursor ion -> Product ion

-

Triclabendazole Sulfoxide: Precursor ion -> Product ion

-

Triclabendazole Sulfone: Precursor ion -> Product ion

-

Internal Standard: Precursor ion -> Product ion

-

Note: Specific MRM transitions and collision energies need to be optimized for the instrument used.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro triclabendazole metabolism study.

Conclusion

This technical guide has provided a comprehensive overview of the in vitro metabolism of triclabendazole to its sulfone metabolite. The key enzymatic pathways involving FMO and various CYP isoforms have been outlined, along with available quantitative data on metabolic rates and enzyme inhibition. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers and scientists in the field of drug development to design and execute their own in vitro metabolism studies of triclabendazole. A thorough understanding of these metabolic processes is essential for the continued effective and safe use of this important anthelmintic agent.

References

The Pharmacokinetics of Triclabendazole Sulfone: A Cross-Species Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Triclabendazole (B1681386), a potent flukicide, undergoes extensive metabolism in treated animals, leading to the formation of its primary active metabolite, triclabendazole sulfoxide (B87167), and a further oxidation product, triclabendazole sulfone. Understanding the pharmacokinetic profile of triclabendazole sulfone is crucial for optimizing treatment efficacy and ensuring animal safety. This technical guide provides a comprehensive overview of the pharmacokinetics of triclabendazole sulfone across various species, presenting key data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Comparative Pharmacokinetics of Triclabendazole Sulfone

The disposition of triclabendazole sulfone varies significantly across different animal species. The following tables summarize the key pharmacokinetic parameters observed in cattle and sheep following oral administration of triclabendazole.

Table 1: Pharmacokinetic Parameters of Triclabendazole Sulfone in Calves and Sheep [1][2]

| Parameter | Calves (n=6) | Sheep (n=6) |

| Cmax (µg/mL) | 4.6 ± 0.8 | 2.9 ± 0.5 |

| Tmax (h) | 72.0 ± 10.3 | 76.0 ± 13.9 |

| AUC₀-∞ (µg.h/mL) | 321.7 ± 55.4 | 199.8 ± 36.2 |

| t½λz (h) | 33.7 ± 7.9 | 29.3 ± 4.5 |

| MRT | 98.5 ± 12.1 | 101.9 ± 15.8 |

Data are presented as mean ± standard deviation. Animals were administered a single oral dose of 10 mg/kg triclabendazole.

Table 2: Additional Pharmacokinetic Data for Triclabendazole Sulfone in Various Ruminants

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference |

| Cattle | 10 (oral) | - | 32 | 40 | [3][4] |

| Sheep | 10 (oral) | >13 (for TCBZ-SO and TCBZ-SO2 combined) | 36 | 19.4 | [5] |

| Goats | - | 9-19 | 25.6 | 19.4 | [1] |

| Buffalo | - | Significantly lower than cattle | - | - | [6] |

Metabolic Pathway and Experimental Workflow

The metabolic conversion of triclabendazole to its sulfone metabolite is a critical aspect of its pharmacokinetic profile. The following diagrams illustrate this pathway and a typical experimental workflow for pharmacokinetic analysis.

Detailed Experimental Protocols

The following sections outline the methodologies employed in key studies to determine the pharmacokinetic parameters of triclabendazole sulfone.

Study 1: Comparative Pharmacokinetics in Cattle and Sheep[1][2][7]

-

Animals: Six Holstein female calves (150 ± 20.6 kg) and six Corriedale female sheep (40 ± 3.8 kg) were used. The animals were allowed to acclimatize for two weeks and had free access to high-quality lucerne pasture and water.

-

Drug Administration: A commercial suspension of triclabendazole was administered orally at a dose of 10 mg/kg body weight.

-

Blood Sampling: Blood samples were collected from the jugular vein into heparinized tubes at 0, 2, 4, 8, 12, 18, 24, 36, 48, 72, 96, and 120 hours post-administration for calves, and at similar time points for sheep, omitting the 96-hour sample.

-

Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Analytical Method: Plasma concentrations of triclabendazole sulfoxide and triclabendazole sulfone were determined using a sensitive high-performance liquid chromatography (HPLC) method. The limits of quantification for both metabolites were 0.03 μg/ml.[2]

-

Pharmacokinetic Analysis: Plasma concentration-time profiles were analyzed using a non-compartmental method to determine key pharmacokinetic parameters.

Study 2: Residue Depletion Studies in Various Species[3][4]

-

Animals: Studies were conducted in rats, sheep, goats, cattle, pigs, horses, ponies, and donkeys.

-

Drug Administration: Radiolabeled (¹⁴C) triclabendazole was administered orally. Doses varied by species.

-

Sample Collection: Plasma, urine, feces, and various tissues were collected at different time points post-administration.

-

Analytical Method: Total radioactivity was measured to determine residue levels. In some studies, HPLC was used to identify and quantify parent drug and metabolites.

-

Key Findings: These studies demonstrated that triclabendazole is extensively metabolized, with the sulfone metabolite showing a longer elimination half-life compared to the sulfoxide. Excretion was primarily through the feces.

Study 3: Development of a Novel Analytical Method in Cattle[8][9]

-

Objective: To develop and validate a new, eco-friendly method for the determination of triclabendazole sulfoxide and sulfone in cattle plasma.

-

Methodology: The study utilized rotating disk sorptive extraction (RDSE) for sample preparation followed by high-performance liquid chromatography with diode-array detection (HPLC-DAD).

-

Validation: The method was validated according to the Veterinary International Conference on Harmonization (VICH) guidelines, demonstrating good linearity, selectivity, accuracy, and precision.

-

Application: The method was successfully applied to a pharmacokinetic study in cattle after oral administration of a commercial triclabendazole product.

In Vitro Metabolism

Studies using sheep liver microsomes have provided insights into the enzymatic processes involved in triclabendazole metabolism.[7][8]

-

Key Findings:

-

Sheep liver microsomes metabolize triclabendazole to both its sulfoxide and sulfone metabolites.

-

The rate of triclabendazole sulfoxidation is significantly higher than the rate of sulfonation of the triclabendazole sulfoxide.[7]

-

The cytochrome P450 system and flavin-containing monooxygenases (FMO) are involved in the sulfoxidation of triclabendazole.[7]

-

Conclusion

The pharmacokinetics of triclabendazole sulfone exhibit considerable inter-species variation. In ruminants such as cattle and sheep, the sulfone metabolite is characterized by a delayed time to peak concentration and a prolonged elimination half-life compared to its sulfoxide precursor. This is attributed to the slower oxidation of triclabendazole sulfoxide to the sulfone. The extensive presystemic metabolism of triclabendazole underscores the importance of evaluating the pharmacokinetic profiles of its metabolites to fully comprehend its therapeutic and toxicological effects. The detailed experimental protocols and analytical methods described herein provide a valuable resource for researchers and drug development professionals working with this important anthelmintic agent. Further research is warranted to elucidate the pharmacokinetics of triclabendazole sulfone in a broader range of species and to investigate the potential for drug-drug interactions that may alter its metabolic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic disposition of triclabendazole in buffalo compared to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

The Metabolic Journey of Triclabendazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of triclabendazole (B1681386), a potent benzimidazole (B57391) anthelmintic agent primarily used in the treatment of fascioliasis. Understanding the absorption, distribution, metabolism, and excretion (ADME) of triclabendazole is crucial for optimizing its efficacy, ensuring safety, and informing the development of novel drug formulations and combination therapies.

Absorption and Distribution

Following oral administration, triclabendazole is well absorbed from the gastrointestinal tract.[1] The bioavailability of triclabendazole and its primary active metabolite, triclabendazole sulfoxide (B87167), is significantly enhanced when administered with food. In humans, a meal containing approximately 560 calories can increase the maximum plasma concentration (Cmax) and the area under the curve (AUC) of both compounds by two to three times.[2] Food also delays the time to reach maximum plasma concentration (Tmax) for the sulfoxide metabolite from approximately 2 hours in a fasted state to 4 hours in a fed state.[2]

Once absorbed, triclabendazole and its metabolites are highly bound to plasma proteins. In human plasma, the protein binding is approximately 96.7% for the parent drug, 98.4% for triclabendazole sulfoxide, and 98.8% for triclabendazole sulfone.[2] The apparent volume of distribution (Vd) for the sulfoxide metabolite in fed patients is about 1 L/kg.[2]

Metabolic Transformation: A Two-Step Oxidation Process

The metabolism of triclabendazole is characterized by a rapid and extensive two-step oxidation process, primarily occurring in the liver. This biotransformation is critical as the resulting metabolites, triclabendazole sulfoxide and triclabendazole sulfone, are the major pharmacologically active moieties responsible for the drug's anthelmintic effect.[1][3] The parent compound, triclabendazole, is often found in very low or undetectable concentrations in plasma.

The primary metabolic pathway involves the following key steps:

-

Sulfoxidation: Triclabendazole is first oxidized to its active sulfoxide metabolite, triclabendazole sulfoxide (TCBZ-SO). This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor (approximately 64%) in humans.[2][4] Other CYP isoforms, including CYP2C9, CYP2C19, CYP2D6, and CYP3A, along with Flavin-containing monooxygenases (FMO), also play a lesser role in this initial oxidation.[2][4] In sheep, the FMO system is considered the main enzymatic pathway for triclabendazole sulfoxidation.[5]

-

Sulfonation: The triclabendazole sulfoxide is further oxidized to the active sulfone metabolite, triclabendazole sulfone (TCBZ-SO2). In vitro studies indicate that CYP2C9 is the primary enzyme responsible for this second oxidation step, with minor contributions from CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4.[2] In sheep liver microsomes, both FMO and CYP450 systems participate in the conversion of the sulfoxide to the sulfone.[5]

Hydroxylated derivatives of triclabendazole and its metabolites have also been identified, particularly in the bile of treated animals.[6]

Caption: Metabolic activation of triclabendazole to its active sulfoxide and sulfone metabolites.

Excretion

In animals, the primary route of excretion for triclabendazole and its metabolites is through the biliary tract into the feces, accounting for approximately 90% of the administered dose.[2] Less than 10% of an oral dose is excreted in the urine.[2] While specific data on excretion in humans is limited, a similar pattern is expected.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of triclabendazole and its metabolites in humans and various animal species.

Table 1: Pharmacokinetic Parameters in Humans (Single Oral Dose of 10 mg/kg with a Meal) [2]

| Compound | Cmax (μmol/L) | AUC (μmol∙h/L) | T1/2 (hours) |

| Triclabendazole | 1.16 | 5.72 | ~8 |

| Triclabendazole Sulfoxide | 38.6 | 386 | ~14 |

| Triclabendazole Sulfone | 2.29 | 30.5 | ~11 |

Table 2: Pharmacokinetic Parameters in Goats (Oral Administration) [7]

| Metabolite | Cmax (µg/mL) | Tmax (hours) | T1/2 (hours) |

| Triclabendazole Sulfoxide | 9 - 19 | 12.8 | 22.4 |

| Triclabendazole Sulfone | 9 - 19 | 25.6 | 19.4 |

Table 3: Metabolic Rates in Sheep Liver Microsomes [6]

| Metabolic Conversion | Rate (nmol/min/mg microsomal protein) |

| Triclabendazole to TCBZ-SO | 0.38 ± 0.06 |

| TCBZ-SO to TCBZ-SO2 | 0.12 ± 0.01 |

| Triclabendazole to TCBZ-SO2 | 0.028 ± 0.005 |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of triclabendazole's metabolic pathway. Below are outlines of key experimental protocols.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic conversion of triclabendazole by liver enzymes.

Caption: Workflow for in vitro metabolism studies of triclabendazole.

Methodology:

-

Preparation of Liver Microsomes: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in metabolic enzymes. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Incubation: A typical incubation mixture contains:

-

Liver microsomes (e.g., 0.5-1.0 mg/mL protein)

-

Triclabendazole (substrate) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH generating system (cofactor for CYP enzymes)

-

Phosphate (B84403) buffer (to maintain pH 7.4) The reaction is initiated by the addition of the NADPH generating system and incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724), which precipitates the proteins.

-

Sample Preparation: The mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and its metabolites, is collected.

-

Analytical Quantification: The concentrations of triclabendazole and its metabolites are determined using a validated HPLC or LC-MS/MS method.

Quantification of Triclabendazole and Metabolites in Plasma by HPLC

This protocol outlines a typical procedure for analyzing plasma samples from pharmacokinetic studies.

Caption: Workflow for the analysis of triclabendazole in plasma using HPLC.

Methodology:

-

Sample Collection and Preparation:

-

Blood samples are collected from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., heparin).

-

Plasma is separated by centrifugation.

-

-

Extraction:

-

Protein Precipitation: A common first step is to add a protein precipitating agent like acetonitrile to the plasma sample.

-

Liquid-Liquid Extraction: The supernatant from the protein precipitation step can be further purified by liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

-

Solid-Phase Extraction (SPE): Alternatively, the supernatant can be passed through an SPE cartridge (e.g., C18) to selectively retain the analytes of interest, which are then eluted with a suitable solvent.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) is used as the mobile phase. The composition can be isocratic or a gradient.

-

Detection: UV detection at a specific wavelength (e.g., 300 nm) is commonly employed.

-

-

Quantification: The concentrations of triclabendazole and its metabolites are determined by comparing the peak areas of the analytes in the samples to those of known standards from a calibration curve.

LC-MS/MS Method for Residue Analysis in Tissues

This protocol is suitable for the sensitive and specific detection of triclabendazole residues in edible tissues.

Methodology:

-

Sample Homogenization: Tissue samples (e.g., liver, muscle) are homogenized.

-

Extraction: Analytes are extracted from the homogenized tissue using a suitable solvent, often acetonitrile.[8] For bound residues, a digestion step with hot sodium hydroxide (B78521) may be necessary.[9]

-

Clean-up: The extract is purified to remove interfering matrix components. This can involve:

-

Oxidation to a Marker Residue: In some regulatory methods, triclabendazole and its primary metabolites are oxidized to a single marker residue, keto-triclabendazole, using an oxidizing agent like hydrogen peroxide.[9] This simplifies the analysis.

-

LC-MS/MS Analysis:

-

Chromatography: A C18 reversed-phase column with a gradient elution of mobile phases like acetonitrile and formic acid in water is typically used.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Conclusion

The metabolic pathway of triclabendazole is a well-defined process of oxidative activation, leading to the formation of the pharmacologically active sulfoxide and sulfone metabolites. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is fundamental for the continued effective and safe use of this important anthelmintic drug in both human and veterinary medicine. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with triclabendazole and related benzimidazole compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous analysis of the of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC–PDA chromatographic techniques and their greenness assessment using GAPI and AGREE methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the pharmacological interactions between the nematodicidal fenbendazole and the flukicidal triclabendazole: In vitro studies with bovine liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. Combined use of ivermectin and triclabendazole in sheep: in vitro and in vivo characterisation of their pharmacological interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biotransformation of Triclabendazole in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation of the flukicidal drug triclabendazole (B1681386) (TCBZ) within liver microsomes. It details the metabolic pathways, the enzymes responsible, and quantitative data derived from in vitro studies. Furthermore, this guide presents detailed experimental protocols for researchers aiming to investigate the hepatic metabolism of TCBZ.

Introduction

Triclabendazole is a potent benzimidazole (B57391) anthelmintic agent, highly effective against both mature and immature stages of the liver fluke, Fasciola hepatica.[1][2][3] Its efficacy is intrinsically linked to its biotransformation within the host's liver, where it is converted into active and inactive metabolites.[4] Understanding the specifics of this metabolic process is crucial for optimizing its therapeutic action, elucidating potential drug-drug interactions, and comprehending mechanisms of resistance. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and serve as a primary in vitro model for studying hepatic drug metabolism.[5][6][7]

Metabolic Pathways of Triclabendazole

The hepatic biotransformation of triclabendazole is a two-step oxidative process. The parent drug is first oxidized to its sulphoxide metabolite, which is then further oxidized to the sulphone metabolite.

-

Step 1: Sulphoxidation: Triclabendazole is metabolized to triclabendazole sulphoxide (TCBZSO). This is the primary active metabolite.

-

Step 2: Sulphonation: Triclabendazole sulphoxide is subsequently metabolized to triclabendazole sulphone (TCBZSO2).[1][8]

In addition to these primary metabolites, hydroxy derivatives of TCBZ have also been identified in in vitro studies with sheep liver microsomes.[8][9]

Enzymology of Triclabendazole Biotransformation

The oxidative metabolism of triclabendazole in the liver is primarily mediated by two key enzyme systems:

-

Cytochrome P450 (CYP) enzymes: A superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics.

-

Flavin-containing monooxygenases (FMOs): A family of enzymes that catalyze the oxygenation of soft nucleophiles, such as nitrogen- and sulfur-containing compounds.

Studies in sheep liver microsomes have indicated that the FMO system is the main enzymatic pathway responsible for the initial sulphoxidation of TCBZ to TCBZSO.[9][10] In contrast, both the FMO and CYP systems are involved in the subsequent sulphonation of TCBZSO to TCBZSO2.[9][10]

In humans, in vitro studies suggest that CYP1A2 is the primary enzyme responsible for the metabolism of triclabendazole to its active sulfoxide (B87167) metabolite, with minor contributions from CYP2C9, CYP2C19, CYP2D6, CYP3A, and FMO. The further metabolism of the sulfoxide metabolite to the sulfone metabolite is mainly carried out by CYP2C9, with smaller contributions from CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4.[11]

Biotransformation Pathway Diagram

Quantitative Analysis of Triclabendazole Metabolism

The following tables summarize key quantitative data from in vitro studies on the biotransformation of triclabendazole in sheep liver microsomes.

Metabolic Rates

| Reaction | Substrate | Product | Rate (nmol/min/mg microsomal protein) | Species |

| Sulphoxidation | Triclabendazole | TCBZSO | 0.38 ± 0.06 | Sheep |

| Sulphonation | TCBZSO | TCBZSO2 | 0.12 ± 0.01 | Sheep |

Data sourced from studies on sheep liver microsomes.[1]

Enzyme Inhibition Studies

Inhibition studies are crucial for delineating the roles of different enzyme systems. Methimazole (MTZ) is an FMO substrate used to competitively inhibit FMO activity, while piperonyl butoxide (PB) is a classic inhibitor of many CYP450 enzymes.

| Metabolic Step | Inhibitor | Effect on Metabolite Formation |

| TCBZ Sulphoxidation | FMO Inactivation | 77% inhibition |

| TCBZ Sulphoxidation | Methimazole (MTZ) | 71% inhibition |

| TCBZ Sulphoxidation | Piperonyl Butoxide (PB) | 24% inhibition |

| TCBZSO Sulphonation | FMO Inactivation | 58% inhibition |

| TCBZSO Sulphonation | Methimazole (MTZ) | 52% inhibition |

| TCBZSO Sulphonation | Piperonyl Butoxide (PB) | 55% inhibition |

Data from in vitro studies with sheep liver microsomes.[9] These results further support that FMO is the primary enzyme system for TCBZ sulphoxidation, while both FMO and CYP enzymes contribute significantly to TCBZSO sulphonation.[9][10]

Experimental Protocols

This section provides a detailed methodology for conducting in vitro studies on the biotransformation of triclabendazole using liver microsomes.

Materials and Reagents

-

Cryopreserved liver microsomes (e.g., human, sheep, rat)

-

Triclabendazole (analytical standard)

-

Triclabendazole sulphoxide (analytical standard)

-

Triclabendazole sulphone (analytical standard)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH tetrasodium (B8768297) salt

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard for LC-MS/MS analysis (e.g., mebendazole)[1]

-

Enzyme inhibitors (optional): Piperonyl butoxide (PB), Methimazole (MTZ)

Incubation Procedure

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of triclabendazole and its metabolites in a suitable organic solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system or a 20 mM NADPH solution in buffer.[12]

-

-

Incubation Mixture:

-

On ice, combine the potassium phosphate buffer, MgCl₂ (final concentration of approximately 3.3 mM), and the liver microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL).[1]

-

Add the triclabendazole stock solution to achieve the desired final substrate concentration (e.g., 30 µM).[1]

-

For inhibition studies, pre-incubate the microsomes with the inhibitor (e.g., 100 µM PB) for a specified time before adding the substrate.[1]

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for approximately 5 minutes with gentle agitation.[12]

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., up to 60 minutes).[12] Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the reaction kinetics.

-

-

Reaction Termination:

-

Stop the reaction at the designated time points by adding a volume of ice-cold organic solvent, such as acetonitrile (often 2-4 times the incubation volume).[1] This step also serves to precipitate the microsomal proteins.

-

Add the internal standard to the terminated reaction mixture.

-

-

Sample Processing:

-

Vortex the samples vigorously.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[13]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

The supernatant may be evaporated to dryness and reconstituted in a smaller volume of mobile phase for increased sensitivity.

-

Analytical Method: HPLC-MS/MS

The concentrations of triclabendazole and its metabolites are typically quantified using a validated HPLC-tandem mass spectrometry (LC-MS/MS) method.[14]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.[14]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally employed.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Experimental Workflow Diagram

Conclusion

The biotransformation of triclabendazole in liver microsomes is a well-defined process involving sequential oxidation to its sulphoxide and sulphone metabolites, driven primarily by the FMO and CYP450 enzyme systems. The in vitro methods described in this guide provide a robust framework for researchers to further investigate the metabolism of this important anthelmintic drug, explore species differences, and assess potential drug interactions. Such studies are fundamental to the ongoing efforts in drug development and the effective clinical use of triclabendazole.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. mttlab.eu [mttlab.eu]

- 5. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Rapid structure determination of microgram-level drug metabolites using HPLC-MS, fraction collection and NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. biologie.uni-koeln.de [biologie.uni-koeln.de]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. researchgate.net [researchgate.net]

- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 14. labcorp.com [labcorp.com]

The Synthesis and Purification of Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatile biological activity, stemming from its structural similarity to naturally occurring purines, has led to the development of drugs for a range of diseases, including anti-ulcer agents, anthelmintics, antivirals, and anticancer therapies.[1][2] This technical guide provides an in-depth overview of the core principles and methodologies for the chemical synthesis and purification of benzimidazole derivatives, tailored for professionals in drug discovery and development.

Core Synthetic Strategies

The construction of the benzimidazole ring system is primarily achieved through the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing functional group, such as a carboxylic acid or an aldehyde.[3] Over the years, numerous methods have been developed, ranging from classical acid-catalyzed reactions to modern, more efficient protocols.

Phillips-Ladenburg Synthesis

A foundational method for benzimidazole synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. This approach is particularly effective for the synthesis of 2-alkyl- and 2-arylbenzimidazoles.

Logical Relationship: Phillips-Ladenburg Synthesis

Caption: Logical flow of the Phillips-Ladenburg benzimidazole synthesis.

Condensation with Aldehydes

The reaction of o-phenylenediamines with aldehydes is a widely used and versatile method for synthesizing 2-substituted benzimidazoles.[2] This reaction can be carried out under various conditions, including the use of catalysts and green chemistry approaches.[1]

Experimental Workflow: Synthesis from Aldehyde

References

Solubility of Triclabendazole and its Metabolites in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the anthelmintic agent triclabendazole (B1681386) and its principal active metabolites, triclabendazole sulfoxide (B87167) and triclabendazole sulfone, in various organic solvents. Understanding the solubility of these compounds is critical for a range of applications, including formulation development, analytical method design, and in vitro experimental setup. This document compiles available quantitative and qualitative data, details common experimental protocols for solubility determination, and illustrates key related pathways and workflows.

Introduction to Triclabendazole and its Metabolism

Triclabendazole (TCBZ) is a potent benzimidazole (B57391) anthelmintic agent, distinguished by its high efficacy against both mature and immature stages of the liver fluke, Fasciola hepatica. Following oral administration, triclabendazole undergoes extensive first-pass metabolism in the liver, where it is oxidized into two key metabolites: triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2).

The sulfoxide metabolite is considered the primary active moiety responsible for the flukicidal activity. This metabolic conversion is primarily mediated by the Flavin-containing monooxygenase (FMO) system and, to a lesser extent, the Cytochrome P450 (CYP450) family of enzymes, particularly CYP1A2.[1] The sulfoxide is subsequently oxidized further to the sulfone metabolite. Both metabolites, along with the parent drug, are poorly soluble in water.

Metabolic Pathway of Triclabendazole

The metabolic transformation of triclabendazole is a critical aspect of its pharmacological activity. The pathway involves sequential oxidation of the sulfur atom in the methylthio group.

Solubility Data

The solubility of a compound in different solvents is a fundamental physicochemical property that influences its dissolution rate, bioavailability, and suitability for various pharmaceutical dosage forms. The following sections present available solubility data for triclabendazole and its metabolites.

Triclabendazole (TCBZ)

Quantitative mole fraction solubility data for triclabendazole in 14 different organic solvents have been experimentally determined using the shake-flask equilibration technique at temperatures ranging from 278.15 K to 318.15 K. The solubility was observed to increase with temperature in all tested solvents.[1][2] Additional studies have reported its solubility in terms of mg/mL in other common solvents.[2][3]

Table 1: Quantitative Solubility of Triclabendazole in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (104x1) | Solubility (mg/mL) |

| Alcohols | |||

| Methanol | 298.15 | 2.53 | - |

| Ethanol | 298.15 | 4.39 | 36[2] |

| n-Propanol | 298.15 | 5.37 | - |

| Isopropanol | 298.15 | 2.59 | - |

| n-Butanol | 298.15 | 9.07 | - |

| Isobutanol | 298.15 | 3.55 | - |

| Benzyl Alcohol | Ambient | - | 357.14[3] |

| Esters | |||

| Ethyl Formate | 298.15 | 4.13 | - |

| Ethyl Acetate | 298.15 | 6.01 | - |

| n-Propyl Acetate | 298.15 | 7.97 | - |

| n-Butyl Acetate | 298.15 | 8.87 | - |

| n-Pentyl Acetate | 298.15 | 9.07 | - |

| Ketones & Ethers | |||

| Acetone | Ambient | - | Soluble[4] |

| Tetrahydrofuran | Ambient | - | Soluble |

| Cyclohexanone | Ambient | - | Soluble |

| DGBE (Butyl Dioxitol) | Ambient | - | 166.66[3] |

| Amides & Pyrrolidones | |||

| N-Methyl-2-pyrrolidone (NMP) | Ambient | - | 321.43[3] |

| 2-Pyrrolidone | Ambient | - | >500[3] |

| Other Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Ambient | - | 72[2] |

| 1,2-Dichloroethane | 298.15 | 1.15 | - |

| Acetonitrile | 298.15 | 0.93 | - |

| Ethylene Glycol | 298.15 | 0.44 | - |

| Propylene Glycol | Ambient | - | 136.36[3] |

| Glyceryl Formal | Ambient | - | 90.91[3] |

Note: Mole fraction data is from Zhang et al. (2021) unless otherwise specified. mg/mL data is from various sources as cited.

Triclabendazole Sulfoxide (TCBZ-SO)

Quantitative solubility data for triclabendazole sulfoxide in a wide range of pure organic solvents is less prevalent in the public literature compared to the parent drug. However, qualitative descriptions and some specific quantitative values are available.

Table 2: Solubility of Triclabendazole Sulfoxide (TCBZ-SO)

| Solvent | Solubility | Concentration |

| Dimethyl Sulfoxide (DMSO) | Quantitative | 70 mg/mL[5] |